molecular formula C8H12ClNO2S B1628532 2-(Methanesulfonyl)benzylamine hydrochloride CAS No. 342816-14-2

2-(Methanesulfonyl)benzylamine hydrochloride

Cat. No. B1628532
Key on ui cas rn: 342816-14-2
M. Wt: 221.71 g/mol
InChI Key: ITWDFVUNCISBDX-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

(2-Methanesulfonyl-benzyl)-carbamic acid tert-butyl ester (1.55 g, 5.43 mmol) was dissolved in warm dioxane (50 mL) and cooled to room temperature. HCl solution (4M solution in dioxane, 20 ml, 80 mmol) was added. After 20 h, a white precipitate had formed. The reaction was diluted with CHCl3 (50 mL) and filtered. The white solid was washed with CHCl3 and dried in-vacuo to yield 1.075g of 2-methanesulfonyl-benzylamine hydrochloride as an off white solid, m/z 186.6 (M+1)+.
Name
(2-Methanesulfonyl-benzyl)-carbamic acid tert-butyl ester
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15]([CH3:18])(=[O:17])=[O:16])(C)(C)C.[ClH:20]>O1CCOCC1.C(Cl)(Cl)Cl>[ClH:20].[CH3:18][S:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][NH2:7])(=[O:16])=[O:17] |f:4.5|

Inputs

Step One
Name
(2-Methanesulfonyl-benzyl)-carbamic acid tert-butyl ester
Quantity
1.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=C(C=CC=C1)S(=O)(=O)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate had formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid was washed with CHCl3
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=C(CN)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.075 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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